molecular formula C8H7ClO B8352870 2-Chloro-6-ethenylphenol

2-Chloro-6-ethenylphenol

Cat. No.: B8352870
M. Wt: 154.59 g/mol
InChI Key: NRGHMGCNANJTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethenylphenol (hypothetical structure inferred from nomenclature) is a substituted phenol derivative featuring a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 6-position of the aromatic ring. The ethenyl group may confer unique reactivity, such as participation in polymerization or addition reactions, distinguishing it from analogs with bulkier or electron-withdrawing substituents .

Properties

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

IUPAC Name

2-chloro-6-ethenylphenol

InChI

InChI=1S/C8H7ClO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2

InChI Key

NRGHMGCNANJTJA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
2-Chloro-6-ethenylphenol Cl (2), ethenyl (6) C₈H₇ClO 154.59 (calculated) Hypothesized reactivity via ethenyl group -
2-Chloro-6-methyl-3-nitrophenol Cl (2), methyl (6), NO₂ (3) C₇H₆ClNO₃ 203.58 Electron-withdrawing NO₂ enhances acidity; used in agrochemicals
6-Chloro-2-phenylphenol Cl (6), phenyl (2) C₁₂H₉ClO 204.66 Bulky phenyl group improves stability; biocide (e.g., Dowcide 31)
2-Amino-6-chlorophenol Cl (6), NH₂ (2) C₆H₆ClNO 159.57 Amino group enables coordination chemistry; precursor to dyes
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol OEt (2), iminomethyl (6) C₁₇H₁₈N₂O₂ 294.34 Schiff base for metal complexes; crystallography studies

Key Observations :

  • Steric Influence: Bulky substituents (e.g., phenyl in 6-Chloro-2-phenylphenol) enhance thermal stability but may limit reactivity in crowded reactions .
  • Coordination Potential: Amino and iminomethyl groups (e.g., in 2-Amino-6-chlorophenol and the Schiff base in ) facilitate metal chelation, whereas the ethenyl group might participate in π-complexation or polymerization.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties
Property This compound 2-Chloro-6-methyl-3-nitrophenol 6-Chloro-2-phenylphenol
Boiling Point (°C) Not reported >250 (decomposes) 285–290
Solubility Low in water Soluble in polar aprotic solvents Insoluble in water
pKa ~8.5 (estimated) ~7.1 (due to NO₂) ~9.2

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